

Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Cell Culture

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Compound of Interest		
Compound Name:	D-Palmitoylcarnitine chloride	
Cat. No.:	B3026243	Get Quote

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Introduction

D-Palmitoylcarnitine chloride is the ester derivative of carnitine and palmitic acid, a common saturated fatty acid. It plays a crucial role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production in the form of ATP. Dysregulation of fatty acid metabolism is a hallmark of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Consequently, **D-Palmitoylcarnitine chloride** has emerged as a valuable tool for studying cellular bioenergetics, apoptosis, and signaling pathways in in vitro cell culture models.

These application notes provide a comprehensive overview of the experimental use of **D-Palmitoylcarnitine chloride**, including detailed protocols for key assays and a summary of its effects on various cell lines.

Mechanism of Action

D-Palmitoylcarnitine is formed from palmitoyl-CoA and carnitine by the enzyme carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) converts D-Palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway.



Beyond its role in metabolism, at pathological concentrations, D-Palmitoylcarnitine can induce a range of cellular effects, including:

- Induction of Apoptosis: Particularly in cancer cells, D-Palmitoylcarnitine can trigger
 mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate and
 stimulating the production of reactive oxygen species (ROS), leading to oxidative stress.
- Pro-inflammatory Signaling: It has been shown to increase the expression and secretion of pro-inflammatory cytokines like IL-6.
- Alteration of Calcium Homeostasis: D-Palmitoylcarnitine can induce a rapid influx of intracellular calcium (Ca2+), an important second messenger in many signaling pathways.
- Modulation of Ion Channels and Pumps: It can affect membrane proteins that act as ion channels and pumps, including Na+/K+-ATPase.
- Inhibition of Protein Kinase C (PKC): Some studies suggest that D-Palmitoylcarnitine can act as a PKC inhibitor.

Data Presentation

The following tables summarize the quantitative data on the effects of **D-Palmitoylcarnitine chloride** on various cell lines as reported in the literature.

Table 1: Effects of **D-Palmitoylcarnitine Chloride** on Cell Viability



Cell Line	Assay	Concentration (µM)	Incubation Time (hours)	Observed Effect
PC3 (Prostate Cancer)	WST-1	0-100	24	Dose-dependent decrease in viability
PNT1A (Normal Prostate)	WST-1	0-100	24	Less sensitive to viability reduction compared to PC3
HT29 (Colorectal Cancer)	Crystal Violet	50, 100	24, 48	Significant decrease in cell survival
HCT 116 (Colorectal Cancer)	Crystal Violet	50, 100	24, 48	Significant decrease in cell survival
CCD 841 (Normal Colon)	Crystal Violet	50, 100	24, 48	Less sensitive to viability reduction compared to HT29 and HCT 116
HepG2 (Liver Cancer)	MTT	Not specified	Not specified	Inhibition of cell growth

Table 2: Effects of **D-Palmitoylcarnitine Chloride** on Mitochondrial Function



Cell Line/Model	Parameter Measured	Concentration (μΜ)	Observed Effect
Rat Ventricular Myocytes	Mitochondrial Membrane Potential (Δψm)	1, 5	Slight hyperpolarization
Rat Ventricular Myocytes	Mitochondrial Membrane Potential (Δψm)	10	Depolarization
Rat Ventricular Myocytes	Mitochondrial Permeability Transition Pore (mPTP)	10	Opening of mPTP
Rat Ventricular Myocytes	Reactive Oxygen Species (ROS) Generation	1	Modest increase
Rat Ventricular Myocytes	Reactive Oxygen Species (ROS) Generation	10	Rapid and large increase (3.4-fold)
HT29 (Colorectal Cancer)	H ₂ O ₂ Emission	50, 100	

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